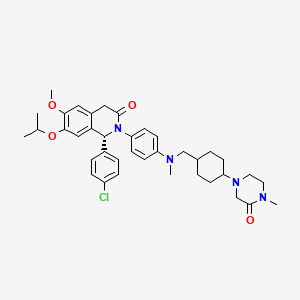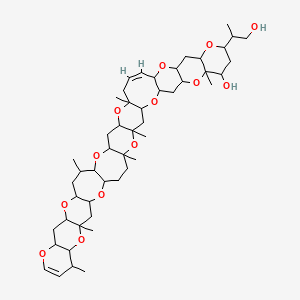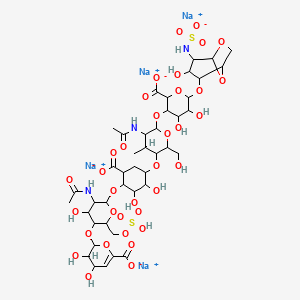
NVP-CGM097 stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.
Applications De Recherche Scientifique
Anticancer Mechanism and Clinical Trials
NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2, a key regulator in p53wt tumors. Its role in inhibiting the p53:MDM2 protein-protein interaction makes it a significant candidate for treating cancer. This compound has demonstrated excellent in vivo profiles and has progressed to phase 1 clinical development for treating p53wt tumors. Its discovery and the scientific rationale behind it, including mechanism of action, binding mode, and pharmacokinetic properties, represent a major advancement in anticancer therapeutics (Holzer et al., 2015).
Predictive Gene Signature for Treatment Response
The discovery of a specific gene expression signature consisting of 13 up-regulated genes can predict sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models. These genes are known p53 downstream target genes, indicating a partially activated p53 pathway in NVP-CGM097-sensitive tumors. This finding is crucial for refining patient selection for treatments involving p53–HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).
Mechanistic Studies and Biochemical Characteristics
A mechanistic study of NVP-CGM097 revealed its species-specific inhibition properties, particularly its strong inhibition of human Mdm2 compared to its canine, murine, or rat counterparts. This specificity was confirmed in cellular assays, where treatment with NVP-CGM097 induced p53 target gene expression only in human cells (Valat et al., 2014).
Overcoming Multidrug Resistance in Tumors
NVP-CGM097 has been evaluated for its potential in reversing multidrug resistance (MDR), particularly ABCB1-mediated MDR in cancer cells. It was found to effectively reverse this resistance without significantly altering the expression or localization of the ABCB1 protein. This indicates that NVP-CGM097 can be used alongside chemotherapeutic drugs to improve antitumor responses by directly blocking ABCB1-mediated drug efflux (Zhang et al., 2020).
Propriétés
Formule moléculaire |
C38H47ClN4O4 |
|---|---|
Poids moléculaire |
659.26 |
Nom IUPAC |
(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1 |
SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





